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Therapeutic Range & Pharmacokinetics

The table below outlines the established therapeutic range and fundamental pharmacokinetic parameters for

phenytoin.

Parameter
Standard
Value / Range

Notes & Clinical Implications

Therapeutic Range
(Total) [1] [2]

10 - 20 μg/mL

(mg/L)

Effective for tonic-clonic and complex partial seizures.

Therapeutic Range
(Unbound) [2]

1 - 2 μg/mL Pharmacologically active fraction; critical to monitor in

conditions with altered protein binding.

Toxic Level >20 μg/mL Neurotoxic effects become increasingly probable above this

level [2].

Protein Binding [2]

[3]

~90% Highly bound to albumin. Reduced binding in

hypoalbuminemia, renal failure, or uremia increases free
fraction [1] [2].
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Parameter
Standard
Value / Range

Notes & Clinical Implications

Elimination Half-
Life [3]

7 - 42 hours

(average 22
hrs)

Exhibits non-linear (zero-order) kinetics at higher

concentrations, meaning small dose increases can lead to
disproportionate rises in serum levels [2] [3].

Time to Peak (Oral,
IR) [3]

1.5 - 3 hours Absorption can be delayed in acute overdose situations [2].

Bioavailability (Oral
Capsules) [4]

~90% Important when switching between intravenous (100%
bioavailable) and oral formulations [4].

Protocol for Therapeutic Drug Monitoring

Phenytoin TDM is not routinely required for all patients but is essential in specific clinical scenarios to guide

dosing and ensure safety [1].

When to Monitor

Drug level monitoring should be considered in the following situations [1]:

Assessment of Adherence: To confirm patient compliance with the prescribed regimen.

Unexplained Loss of Seizure Control: To determine if levels are sub-therapeutic.
Suspected Toxicity: When clinical signs of toxicity are present.

Dose Adjustment: After any change in phenytoin dosage.
Pharmacokinetic Interaction: When starting or stopping interacting drugs.

Onset of Specific Conditions: During pregnancy, organ failure (liver/renal), or status epilepticus.

Specimen Collection & Interpretation

Trough Level: The optimal time for blood sampling is immediately before the next dose (trough level)
[1].

Steady State: Allow at least 5 to 7 days after a dose change before checking a level to ensure
steady-state concentrations have been achieved, due to its long and variable half-life.
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The diagram below illustrates the core workflow for interpreting phenytoin serum levels and key clinical

decision points.

Phenytoin TDM Interpretation Workflow

Phenytoin Serum Level

Level < 10 μg/mL Level 10-20 μg/mL Level > 20 μg/mL

Assess Clinical Context:
- Seizure Control?

- Toxicity Symptoms?
- Albumin/Drug Interactions?

Evaluate for:
- Poor Adherence

- Underdosing
- Drug Interactions
- Altered Absorption

Breakthrough
Seizures

Maintain Dose
Continue Routine Monitoring

Adequate Control
No Toxicity

Evaluate for Toxicity
Consider Dose Reduction

Signs of
Toxicity

Click to download full resolution via product page

Decision workflow for phenytoin TDM integrates level with clinical context.

Key Methodologies & Clinical Considerations
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Correcting for Altered Protein Binding

In patients with hypoalbuminemia or renal impairment, the measured total phenytoin level can be

misleadingly low because the unbound (active) fraction is increased. In such cases, monitoring unbound

(free) phenytoin levels is clinically more relevant [2] [3]. The following formula (Sheiner-Tozer equation)

can provide an adjusted phenytoin level, though its use in clinical practice is limited [2]:

Adjusted Phenytoin Concentration = (Measured Total Phenytoin Concentration) / [(0.2 × Albumin) + 0.1]

Critical Drug Interactions

Phenytoin is metabolized by the hepatic cytochrome P450 system (primarily CYP2C9 and CYP2C19) and is

also a potent enzyme inducer. This leads to numerous interactions [2] [3]:

Inhibitors (Increase Phenytoin Levels): Amiodarone, fluconazole, metronidazole, sodium valproate,
cotrimoxazole, chloramphenicol.

Inducers (Decrease Phenytoin Levels): Carbamazepine, rifampin, chronic alcohol use.
Protein-Binding Displacers: Valproic acid increases the free fraction of phenytoin.

Phenytoin as an Inducer: Phenytoin can reduce the efficacy of many drugs, including oral
contraceptives, warfarin, and many chemotherapeutic agents.

Toxicity and Adverse Effect Management

Neurotoxicity

Signs of neurotoxicity are concentration-dependent [2] [3]:

Serum Concentration (μg/mL) Observed Signs & Symptoms

10-20 Occasional mild nystagmus

20-30 Nystagmus

30-40 Ataxia, slurred speech, tremor, nausea, vomiting
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Serum Concentration (μg/mL) Observed Signs & Symptoms

40-50 Lethargy, confusion, hyperactivity

>50 Coma, seizures

Other Notable Adverse Effects

Dermatological: Severe reactions like Stevens-Johnson syndrome and toxic epidermal necrolysis.

Screening for the HLA-B*1502 allele in Han Chinese and Thai patients is recommended before
initiation [1].

Chronic Use: Can lead to peripheral neuropathy, megaloblastic anemia (due to folate deficiency),
decreased bone mineral content (osteomalacia), and gingival hyperplasia [2].

Intravenous Administration: Risk of cardiovascular collapse (hypotension, bradycardia) if infused
too rapidly (must not exceed 50 mg/minute) and purple glove syndrome [2].

Management of Toxicity

There is no specific antidote. Management is primarily supportive care, including [2]:

Discontinuation of phenytoin.
Activated charcoal can be considered for recent acute ingestion.

Hemodialysis is generally not effective due to high protein binding.

Formulation and Bioequivalence Alert

A critical practical consideration is that different phenytoin products are not bioequivalent.

Phenytoin Sodium Salt (used in capsules and injectables) contains about 92% phenytoin acid.

Phenytoin Acid (used in chewable tablets and suspensions) is 100% active drug.

Switching between formulations without dose adjustment can lead to toxicity or loss of efficacy. Patients

should be maintained on a specific manufacturer's product [1] [4].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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